6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It is a member of isoquinolines .
Synthesis Analysis
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is C12H18ClNO2 . The molecular weight is 243.73 .
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
Physical And Chemical Properties Analysis
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride appears as an almost white to light yellow fine crystalline powder . It has a melting point of 250-252 °C .
Scientific Research Applications
- Privileged Scaffold : 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline derivatives serve as “privileged scaffolds.” These compounds are valuable building blocks for designing novel biologically active molecules. Researchers explore their potential in drug development, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents .
- Influenza Virus Inhibitors : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Peripheral Catechol-O-Methyltransferase (COMT) Inhibition : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, behaves as a COMT inhibitor. COMT inhibitors are relevant in the treatment of Parkinson’s disease .
- If Channel Inhibition : (-)-N-{2-[®-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) inhibits the “funny” If current channel (If channel). Researchers investigate its potential for stable angina and atrial fibrillation treatment .
- Diastereoselective Synthesis : Researchers have developed a convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Building Blocks : Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are essential building blocks for synthesizing natural products and pharmaceuticals .
Medicinal Chemistry and Drug Development
Neuropharmacology and Parkinson’s Disease
Cardiovascular Research
Synthetic Chemistry
Natural Product Synthesis
Microwave-Assisted Synthesis
Safety And Hazards
The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 . It is advised to avoid release to the environment and take precautionary measures such as wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The 1,2,3,4-tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . Therefore, the future directions of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride could be in the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAKYIZHAGJMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
CAS RN |
6266-97-3 | |
Record name | 6266-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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